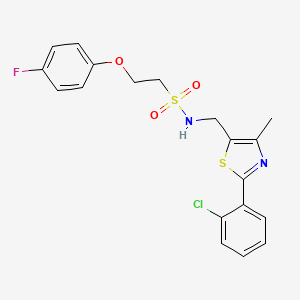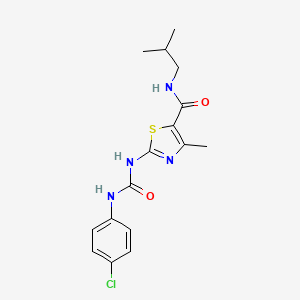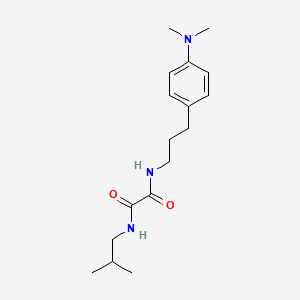
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains a dimethylamino group and an isobutyloxalamide group. The dimethylamino group consists of a nitrogen atom bonded to two methyl groups and is commonly found in a variety of compounds, including pharmaceuticals and polymers . The isobutyloxalamide group is less common and could potentially confer unique properties to the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without more information or experimental data, it’s difficult to predict the exact properties of this compound .Scientific Research Applications
Synthesis and Characterization
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide and related compounds have been the focus of various synthetic and characterization studies. For instance, the synthesis of key intermediates for antibiotic development showcases the compound's role in generating potent veterinary medicines. A practical and efficient stereoselective process was developed for the preparation of key intermediates from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate, highlighting the compound's significance in synthetic organic chemistry (Fleck et al., 2003).
Molecular Structure and Properties
The structural and molecular properties of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide and its derivatives have been explored to understand their chemical behavior. The study of N1N1-dimethylamidines revealed the influence of alkyl substituents on the sensitivity to substitution at the imino nitrogen atom, offering insights into the compound's reactivity and interaction with other molecules (Oszczapowicz & Ciszkowski, 1987).
Antimicrobial and Antihistaminic Activity
Research on the antimicrobial and antihistaminic activities of compounds related to N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide has shown promising results. The microwave-assisted synthesis of pyrazole derivatives indicated significant antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014). Additionally, the synthesis of thiazolidin-4-ones demonstrated H1-antagonism, suggesting the compound's role in creating antihistaminic agents (Diurno et al., 1992).
Optical and Electronic Properties
The compound's derivatives have been investigated for their optical and electronic properties, particularly in the context of nonlinear optical absorption and electroluminescent applications. For instance, novel chalcone derivative compounds showed a switch from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating potential for optical device applications (Rahulan et al., 2014). Furthermore, conjugated polyelectrolytes based on polyfluorene were synthesized for their electroluminescent properties, contributing to the development of materials for optoelectronic devices (Huang et al., 2004).
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(2)12-19-17(22)16(21)18-11-5-6-14-7-9-15(10-8-14)20(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFXARUURVCCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2894789.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2894791.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2894792.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2894793.png)
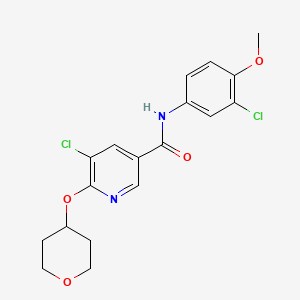
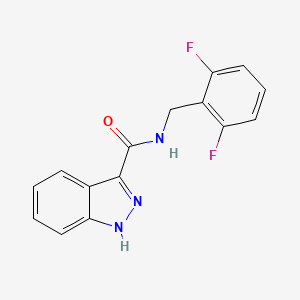

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3-dimethylbenzoate](/img/structure/B2894801.png)

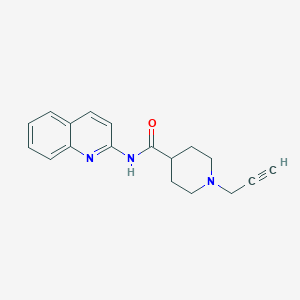
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2894808.png)
![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2894809.png)
